N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of substituted benzamides. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors aimed at treating various cancers, including hepatocellular carcinoma. The unique structural features of this compound arise from the incorporation of fluorinated groups, which can enhance biological activity and selectivity.
The compound's structure suggests it may be synthesized through various organic reactions involving fluorinated aromatic compounds and amide formation. The exploration of such compounds is often documented in chemical literature and databases, including resources like the MDPI journal and chemical suppliers like VWR and BLD Pharm.
N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide can be classified as:
The synthesis of N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide typically involves several key steps:
The molecular structure of N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide can be depicted as follows:
N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide may participate in various chemical reactions:
The mechanism by which N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide exerts its biological effects likely involves:
Studies indicate that similar compounds show enhanced binding affinity due to the presence of fluorinated groups, which can stabilize interactions with target proteins.
N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting the importance of structural modifications in enhancing biological activity.
Ureido-benzamide derivatives represent a structurally distinct class of bioactive molecules characterized by a benzamide core linked to a urea moiety. These compounds exhibit broad pharmaceutical potential due to their ability to engage biological targets through hydrogen bonding (urea moiety) and hydrophobic/π-stacking interactions (aryl groups). The integration of fluorine atoms or trifluoromethyl groups—as seen in N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide—enhances metabolic stability, membrane permeability, and target binding affinity via electron-withdrawing effects and increased lipophilicity [3]. Patent WO2011076678A1 specifically identifies such derivatives as modulators of neurological and metabolic pathways, highlighting their therapeutic applicability in disorders including schizophrenia, Parkinson disease, migraine, and obesity [3]. The compound’s molecular architecture (Fig. 1) enables precise interactions with enzymes or receptors, positioning it as a strategic candidate for drug discovery.
Table 1: Key Molecular Properties of N-(2-(3-(4-Fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
Property | Value |
---|---|
CAS Registry Number | 1202981-00-7 |
Molecular Formula | C₂₂H₁₇F₄N₃O₂ |
Molecular Weight | 431.39 g/mol |
SMILES Notation | O=C(NC1=CC=CC=C1NC(=O)NCC2=CC=C(F)C=C2)C3=CC=CC=C3C(F)(F)F |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 3 |
Structural analogs of N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide demonstrate how incremental modifications influence bioactivity:
Table 2: Therapeutic Applications of Select Structural Analogs
Analog Structure | Therapeutic Area | Mechanistic Insight |
---|---|---|
1-(4-Fluorobenzyl)-3-phenylurea | Metabolic disorders | PPARγ agonism for insulin sensitization |
N-(2-(Trifluoromethyl)phenyl)benzamide | Oncology | c-Kit kinase inhibition |
1-Cyclohexyl-3-(3-fluorophenyl)urea | Neurodegeneration | Tau aggregation suppression |
Despite promising attributes, critical knowledge gaps exist for N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide:
Addressing these gaps necessitates integrated medicinal chemistry and pharmacological studies to unlock the compound’s full therapeutic potential.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9